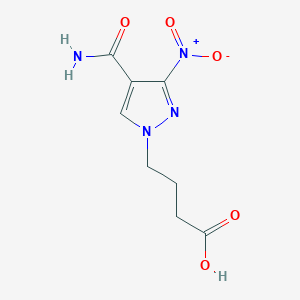![molecular formula C16H15Cl2NO5S B2816464 2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid CAS No. 743451-78-7](/img/structure/B2816464.png)
2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the CAS Number: 743451-78-7 . It has a molecular weight of 404.27 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H15Cl2NO5S/c1-24-11-4-2-10 (3-5-11)6-7-19-25 (22,23)15-8-12 (16 (20)21)13 (17)9-14 (15)18/h2-5,8-9,19H,6-7H2,1H3, (H,20,21) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s molecular weight is 404.27 .Aplicaciones Científicas De Investigación
Toxicological Assessment
Research into benzoic acid derivatives, including compounds similar to 2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid, has assessed their toxic properties. Studies have shown that these compounds can have a range of toxic effects, predominantly affecting the hepatorenal system when administered subchronically. These findings underscore the importance of understanding the toxicological profiles of such compounds for safety and environmental considerations (Gorokhova et al., 2020).
Biodegradation and Environmental Impact
The environmental persistence and degradation pathways of similar compounds have been explored, with studies detailing the biodegradation mechanisms by specific microbial strains. For example, the degradation of chlorimuron-ethyl by Rhodococcus sp. highlights the potential for microbial remediation strategies to mitigate the environmental impact of such chemicals, suggesting avenues for research into the degradation of this compound derivatives (Li et al., 2016).
Pharmacological Potentials
Some derivatives of this compound have been investigated for their antidiabetic activity, demonstrating significant inhibitory effects on key enzymes involved in carbohydrate metabolism. This suggests potential therapeutic applications in managing diabetes, highlighting the compound's pharmacological relevance (Thakral & Singh, 2019).
Synthesis and Chemical Transformations
Research has also focused on the synthesis and transformation mechanisms of benzoic acid derivatives, offering insights into the chemical properties and reactivity of such compounds. This includes studies on directed lithiation processes and the preparation of labeled derivatives for pharmacological studies, providing valuable information for the development of new chemical entities with improved efficacy and safety profiles (Bennetau et al., 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
The presence of the sulfamoyl group suggests that it may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction .
Biochemical Pathways
Benzoic acid derivatives are often involved in a variety of biological processes, including metabolic and signaling pathways .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural features, it may influence cellular processes by modulating the activity of target enzymes or receptors .
Propiedades
IUPAC Name |
2,4-dichloro-5-[2-(4-methoxyphenyl)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S/c1-24-11-4-2-10(3-5-11)6-7-19-25(22,23)15-8-12(16(20)21)13(17)9-14(15)18/h2-5,8-9,19H,6-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIRTRWMHRGQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2816383.png)
![N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816385.png)
![3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816386.png)


![1-[(2-fluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2816394.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)


![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816403.png)
![[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2816404.png)